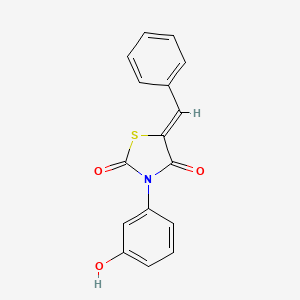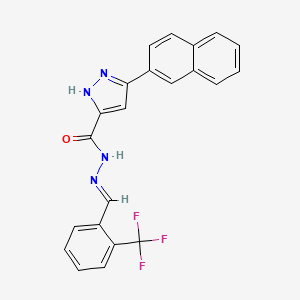![molecular formula C20H13F3N2OS2 B11698742 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes an indole moiety, a trifluoromethylphenyl group, and a thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a base, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The indole and trifluoromethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups into the indole or trifluoromethylphenyl moieties.
科学的研究の応用
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact pathways and molecular targets involved are still under investigation.
類似化合物との比較
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents on the thiazolidinone ring.
Indole Derivatives: Compounds with similar indole moieties but different functional groups.
Trifluoromethylphenyl Compounds: Molecules containing the trifluoromethylphenyl group but with different core structures.
Uniqueness
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its combination of an indole moiety, a trifluoromethylphenyl group, and a thiazolidinone ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C20H13F3N2OS2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13F3N2OS2/c1-24-11-12(15-7-2-3-8-16(15)24)9-17-18(26)25(19(27)28-17)14-6-4-5-13(10-14)20(21,22)23/h2-11H,1H3/b17-9- |
InChIキー |
NHIQOVAXLPQVHT-MFOYZWKCSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)

![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)

![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11698733.png)
